molecular formula C21H28O B12002734 Phenol, 2,6-bis(1,1-dimethylethyl)-4-(phenylmethyl)- CAS No. 4973-27-7

Phenol, 2,6-bis(1,1-dimethylethyl)-4-(phenylmethyl)-

Cat. No.: B12002734
CAS No.: 4973-27-7
M. Wt: 296.4 g/mol
InChI Key: ZAAQJFLUOUQAOG-UHFFFAOYSA-N
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Description

Phenol, 2,6-bis(1,1-dimethylethyl)-4-(phenylmethyl)- is an organic compound known for its unique structure and properties. It is a derivative of phenol, where the hydrogen atoms at positions 2 and 6 are replaced by 1,1-dimethylethyl groups, and the hydrogen atom at position 4 is replaced by a phenylmethyl group. This compound is used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,6-bis(1,1-dimethylethyl)-4-(phenylmethyl)- typically involves the alkylation of phenol. One common method is the Friedel-Crafts alkylation, where phenol reacts with tert-butyl chloride and benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. The process involves the same Friedel-Crafts alkylation but is optimized for higher yields and purity. The use of advanced catalysts and controlled reaction environments ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,6-bis(1,1-dimethylethyl)-4-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: It can be reduced to form corresponding alcohols.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

Phenol, 2,6-bis(1,1-dimethylethyl)-4-(phenylmethyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 2,6-bis(1,1-dimethylethyl)-4-(phenylmethyl)- involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the bulky tert-butyl groups provide steric hindrance, affecting the compound’s reactivity. The phenylmethyl group can enhance the compound’s lipophilicity, influencing its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2,6-bis(1,1-dimethylethyl)-: Lacks the phenylmethyl group, resulting in different reactivity and applications.

    Phenol, 2,6-bis(1-phenylethyl)-: Contains phenylethyl groups instead of tert-butyl groups, affecting its steric and electronic properties.

    Phenol, 2,6-bis(1,1-dimethylethyl)-3-methyl-: Has a methyl group at position 3, altering its chemical behavior.

Uniqueness

Phenol, 2,6-bis(1,1-dimethylethyl)-4-(phenylmethyl)- is unique due to the combination of bulky tert-butyl groups and a phenylmethyl group, which provides a distinct balance of steric hindrance and electronic effects. This makes it particularly useful in applications requiring specific reactivity and stability.

Properties

CAS No.

4973-27-7

Molecular Formula

C21H28O

Molecular Weight

296.4 g/mol

IUPAC Name

4-benzyl-2,6-ditert-butylphenol

InChI

InChI=1S/C21H28O/c1-20(2,3)17-13-16(12-15-10-8-7-9-11-15)14-18(19(17)22)21(4,5)6/h7-11,13-14,22H,12H2,1-6H3

InChI Key

ZAAQJFLUOUQAOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2=CC=CC=C2

Origin of Product

United States

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